molecular formula C21H27NO6 B12190910 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12190910
M. Wt: 389.4 g/mol
InChI Key: GFOFVMIXSZUABT-UHFFFAOYSA-N
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Description

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with N-(tert-butoxycarbonyl)norvaline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of N-(tert-butoxycarbonyl)norvaline. The reaction is performed in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromene derivatives.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside

Uniqueness

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is unique due to the presence of the N-(tert-butoxycarbonyl)norvaline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C21H27NO6/c1-6-8-16(22-20(25)28-21(3,4)5)19(24)26-14-9-10-15-13(7-2)11-18(23)27-17(15)12-14/h9-12,16H,6-8H2,1-5H3,(H,22,25)

InChI Key

GFOFVMIXSZUABT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CC)NC(=O)OC(C)(C)C

Origin of Product

United States

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